molecular formula C18H20ClNOS B10798425 1'-[(4-Chlorophenyl)methyl]spiro[6,7-dihydrothieno[3,2-c]pyran-4,4'-piperidine]

1'-[(4-Chlorophenyl)methyl]spiro[6,7-dihydrothieno[3,2-c]pyran-4,4'-piperidine]

Cat. No.: B10798425
M. Wt: 333.9 g/mol
InChI Key: IKDZLARXTXDYSV-UHFFFAOYSA-N
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Description

1’-[(4-Chlorophenyl)methyl]spiro[6,7-dihydrothieno[3,2-c]pyran-4,4’-piperidine] is a complex organic compound characterized by its unique spiro structure, which includes a thienopyran ring fused to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-[(4-Chlorophenyl)methyl]spiro[6,7-dihydrothieno[3,2-c]pyran-4,4’-piperidine] typically involves multi-step organic reactions. One common approach starts with the preparation of the thienopyran ring, followed by the introduction of the piperidine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1’-[(4-Chlorophenyl)methyl]spiro[6,7-dihydrothieno[3,2-c]pyran-4,4’-piperidine] can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1’-[(4-Chlorophenyl)methyl]spiro[6,7-dihydrothieno[3,2-c]pyran-4,4’-piperidine] has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1’-[(4-Chlorophenyl)methyl]spiro[6,7-dihydrothieno[3,2-c]pyran-4,4’-piperidine] involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind to these targets with high specificity, thereby modulating their activity and exerting its effects.

Properties

Molecular Formula

C18H20ClNOS

Molecular Weight

333.9 g/mol

IUPAC Name

1'-[(4-chlorophenyl)methyl]spiro[6,7-dihydrothieno[3,2-c]pyran-4,4'-piperidine]

InChI

InChI=1S/C18H20ClNOS/c19-15-3-1-14(2-4-15)13-20-9-7-18(8-10-20)16-6-12-22-17(16)5-11-21-18/h1-4,6,12H,5,7-11,13H2

InChI Key

IKDZLARXTXDYSV-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CCN(CC2)CC3=CC=C(C=C3)Cl)C4=C1SC=C4

Origin of Product

United States

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